[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452317
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O2 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O2/c19-10-12-20-11-4-7-17(13-20)21(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m1/s1 |
| Standard InChI Key | MKRPTTPEWYFPNN-QGZVFWFLSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CC(CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class. It features a piperidine ring, a cyclopropyl group, and a benzyl ester moiety, which contribute to its unique structural and chemical properties. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceutical development.
Synthesis and Purification
The synthesis of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves organic chemistry techniques, including reactions that form the piperidine structure and subsequent modifications to introduce the carbamate and benzyl ester functionalities. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques like chromatography are often used for purification.
Potential Applications
Compounds similar to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Their structural complexity suggests they could interact with specific biological targets, such as receptors or enzymes, which could be explored through biochemical assays and molecular docking studies.
Safety and Handling
Handling compounds like [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester requires caution due to potential hazards. For example, similar compounds may cause skin and eye irritation and have specific target organ toxicity, as indicated by safety data sheets for related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume